![molecular formula C19H14Cl2O5 B2540361 (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-43-2](/img/structure/B2540361.png)
(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
The compound "(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate" is a derivative of benzofuran, which is a heterocyclic compound with a structure that includes a fusion of a benzene ring and a furan ring. The presence of the (Z)-configuration indicates a specific geometric isomer where substituents on a double bond are on the same side.
Synthesis Analysis
The synthesis of related (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives has been reported through a sequential coupling-cyclization process. This involves the reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes in the presence of a palladium catalyst and copper(I) iodide, along with triethylamine in N,N-dimethylformamide at room temperature . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a 3-oxo-2,3-dihydrobenzofuran core, which is a common feature in the compounds synthesized in the studies . The (Z)-configuration of the double bonds is crucial for the properties and reactivity of these molecules. The dichlorobenzylidene group in the compound of interest suggests that it may have been introduced through a benzylidene condensation reaction, which is a common synthetic strategy for such compounds.
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives can involve isomerization and photo-degradation reactions. For instance, (2Z,3Z)-2-benzylidene-2,3-dihydro-3-mesityl(phenyl)methylenebenzofuran can thermally isomerize to a (2Z,3E)-diene, which can undergo further thermal and photochemical reactions to yield various furan derivatives . Similarly, photo-isomerization and photo-degradation of (Z)-oximes have been studied, indicating that UV light can induce significant changes in the structure and composition of these molecules . These findings suggest that the compound may also be susceptible to similar reactions under thermal or photochemical conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer from related compounds that it may exhibit moderate solubility in organic solvents and could be sensitive to light and heat due to the presence of the benzofuran moiety and the (Z)-configuration . The dichlorobenzylidene group may also contribute to the compound's reactivity and stability, potentially affecting its photostability and isomerization behavior.
properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-10(19(23)24-2)25-12-4-5-13-16(9-12)26-17(18(13)22)8-11-3-6-14(20)15(21)7-11/h3-10H,1-2H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTACPMJBYYAWPB-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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